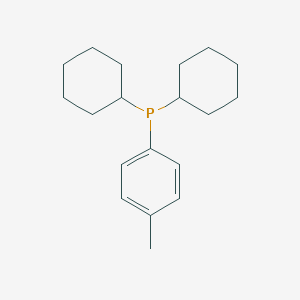

Dicyclohexyl-(P-tolyl)-phosphine

Übersicht

Beschreibung

“Dicyclohexyl-(P-tolyl)-phosphine” is a phosphine compound that contains two cyclohexyl groups and a p-tolyl group . Cyclohexyl is a cycloalkane with the formula C6H11 , and a p-tolyl group is a functional group related to toluene with the general formula CH3C6H4-R .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, phosphine compounds are often synthesized through various methods, including the reaction of phosphorus halides with metal alkoxides . The p-tolyl group can be introduced into compounds through Williamson etherification or C-C coupling reactions .Chemical Reactions Analysis

Phosphine compounds are known to participate in a variety of chemical reactions, including ligand exchange and oxidative addition reactions . The p-tolyl group can also undergo various reactions, such as nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen

Sonogashira Cross-Coupling : The water-soluble Pd complex of a derivative of dicyclohexyl-(P-tolyl)-phosphine facilitates efficient and sustainable Sonogashira cross-coupling, a key reaction in organic chemistry (Fleckenstein & Plenio, 2008).

Coordination Chemistry : A tricyclic PC3 phosphine derivative shows unusual coordination behavior and insertion reactions, making it a promising ligand for coordination chemistry (Hentschel et al., 2018).

Suzuki-Miyaura Coupling : Benzoferrocenyl dicyclohexyl phosphine effectively catalyzes palladium-catalyzed Suzuki-Miyaura coupling, yielding biaryl products (Thimmaiah & Fang, 2007).

Synthesis of Novel Compounds : Aryl(dicyclohexyl)phosphines are prepared by catalytic C-P bond-forming cross-coupling, offering potential applications in catalysis and synthesis (Hirai & Uozumi, 2017).

Intermediate in Synthesis : Chlorodi(o-tolyl)phosphine and lithium di(o-tolyl)phosphide serve as intermediates in tertiary diphosphines synthesis, useful in organic synthesis (Clark & Mulraney, 1981).

Palladium(I) Dimer Catalysis : A phosphine/arene-ligated Pd(I) dimer is a suitable precatalyst for Suzuki-Miyaura coupling reactions, showing enhanced reactivity (Barder, 2006).

Medicinal Applications : Gold complexes with phosphine ligands, including derivatives of this compound, exhibit potential anti-cancer, antibacterial, antiparasitic, and anti-viral activities (Dominelli et al., 2018).

Antibacterial Activity : New dimeric and polymeric mercury(II) complexes of phosphonium ylide, related to this compound, show antibacterial activity surpassing standard treatments (Sabounchei et al., 2017).

Catalysis in Suzuki Coupling : Tolylphosphines, similar to this compound, demonstrate high efficiency in palladium-catalyzed Suzuki coupling reactions (Joshaghani et al., 2007).

Photophysical Properties : Gold(I) phosphine alkynyl complexes, potentially using this compound derivatives, show interesting solid-state luminescence properties influenced by solvent interactions (Strelnik et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dicyclohexyl-(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVOVJOFRHVNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

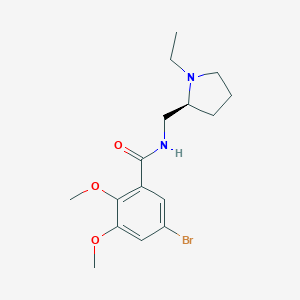

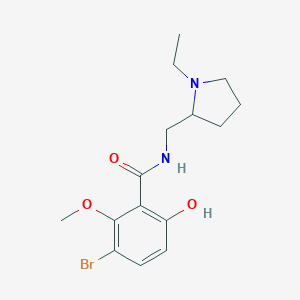

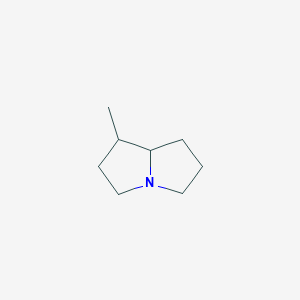

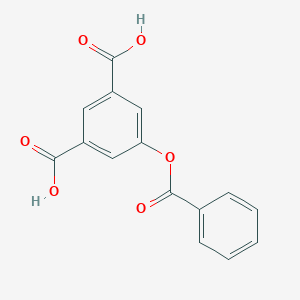

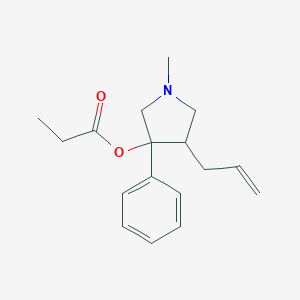

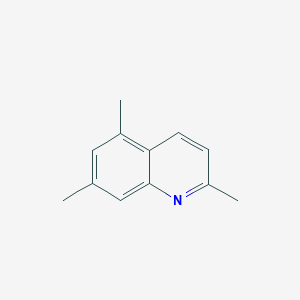

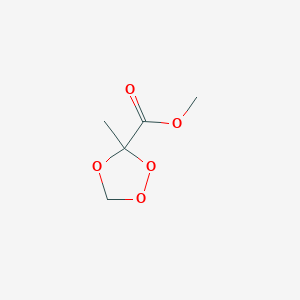

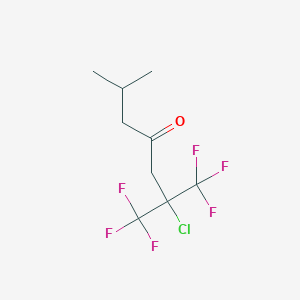

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.